molecular formula C15H23N3O2 B1674821 Leucyl-phenylalanine amide CAS No. 38678-60-3

Leucyl-phenylalanine amide

Cat. No. B1674821
CAS RN: 38678-60-3
M. Wt: 277.36 g/mol
InChI Key: HVNQCDIUFGAINF-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucyl-phenylalanine amide is a compound that involves the amino acids leucine and phenylalanine . It is a substrate of the L-type amino acid transporter 1 (LAT1), which is predominantly expressed in several parts of the body including the cerebral cortex, blood-brain barrier, blood-retina barrier, testis, placenta, bone marrow, and various types of cancer .


Synthesis Analysis

The synthesis of leucyl-phenylalanine amide involves the reaction of leucine and phenylalanine with acetyl chloride in methanol and ethyl acetate at 0 degrees Celsius for 0.5 hours . This process yields leucyl-phenylalanine amide with a 100% yield .

Future Directions

The use of leucyl-phenylalanine amide and similar compounds in targeted drug delivery is a promising area of research . Additionally, the biosynthesis of phenylalanine from inexpensive aromatic precursors is another potential area for future exploration .

properties

CAS RN

38678-60-3

Product Name

Leucyl-phenylalanine amide

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C15H23N3O2/c1-10(2)8-12(16)15(20)18-13(14(17)19)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20)/t12-,13-/m0/s1

InChI Key

HVNQCDIUFGAINF-STQMWFEESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N

Appearance

Solid powder

Other CAS RN

38678-60-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

L-leucyl-L-phenylalaninamide
Leu-Phe-NH2
leucyl-phenylalanine amide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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